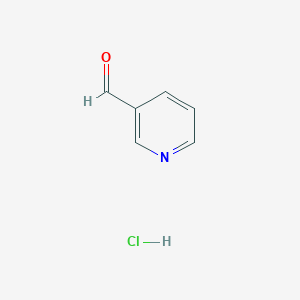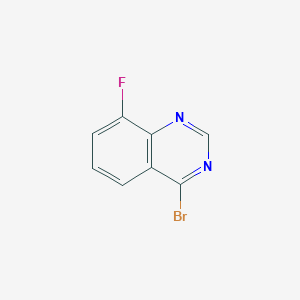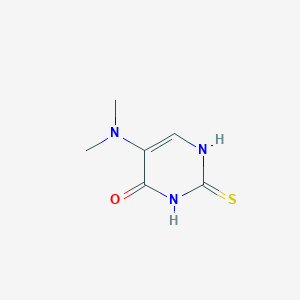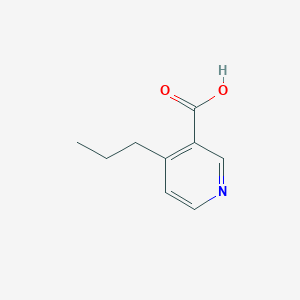
Nicotinaldehydehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehydehydrochloride is a chemical compound derived from nicotinaldehyde, which is a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nicotinaldehydehydrochloride can be synthesized through the reaction of nicotinaldehyde with hydrochloric acid. The reaction typically involves the following steps:
- Dissolving nicotinaldehyde in an appropriate solvent such as ethanol.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods could include:
- Continuous flow reactors to maintain optimal reaction conditions.
- Use of automated systems for precise control of reagent addition and temperature.
- Implementation of purification processes such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Nicotinaldehydehydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to nicotinic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to nicotinalcohol using reducing agents such as sodium borohydride.
Substitution: Formation of nicotinaldehyde derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nicotinic acid.
Reduction: Nicotinalcohol.
Substitution: Various nicotinaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nicotinaldehydehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in NAD biosynthesis and its potential effects on cellular metabolism.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of nicotinaldehydehydrochloride involves its role as a precursor in NAD biosynthesis. It is converted to nicotinamide adenine dinucleotide through the Preiss-Handler pathway, which involves the following steps:
- Nicotinaldehyde is converted to nicotinic acid.
- Nicotinic acid is then converted to nicotinic acid mononucleotide.
- Finally, nicotinic acid mononucleotide is converted to NAD.
This pathway is crucial for maintaining cellular energy metabolism and redox balance. This compound’s ability to replenish NAD levels makes it a potential therapeutic agent for conditions characterized by NAD depletion .
Comparación Con Compuestos Similares
Nicotinaldehyde: The parent compound, used in similar applications but lacks the hydrochloride component.
Nicotinic acid: Another NAD precursor with similar biological roles.
Nicotinamide: A form of vitamin B3, also involved in NAD biosynthesis.
Uniqueness: Nicotinaldehydehydrochloride is unique due to its specific role in NAD biosynthesis and its potential therapeutic applications. Its hydrochloride form may offer advantages in terms of solubility and stability compared to its parent compound, nicotinaldehyde.
Propiedades
Fórmula molecular |
C6H6ClNO |
|---|---|
Peso molecular |
143.57 g/mol |
Nombre IUPAC |
pyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H5NO.ClH/c8-5-6-2-1-3-7-4-6;/h1-5H;1H |
Clave InChI |
ZDMMTAAULATCPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)



